Home > Products > Screening Compounds P95017 > 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- - 143832-90-0

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-

Catalog Number: EVT-12694186
CAS Number: 143832-90-0
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- is a compound belonging to the thiazolidinedione class, which is characterized by a thiazolidine ring fused with a dione structure. This compound is particularly noted for its potential applications in medicinal chemistry, especially in the treatment of type 2 diabetes due to its insulin-sensitizing properties. The chemical formula is C12H11NO3SC_{12}H_{11}NO_3S with a molecular weight of approximately 235.259 g/mol. It is also recognized by its CAS Registry Number, 6320-51-0, and has various synonyms including 5-(4-methoxybenzylidene)-2,4-thiazolidinedione.

Source and Classification

The compound is classified under organic compounds and specifically as a thiazolidinedione derivative. Thiazolidinediones are a group of medications used primarily for their antidiabetic effects. They function by improving insulin sensitivity in muscle and fat tissues, making them valuable in managing blood glucose levels in diabetic patients. The specific structure of 2,4-thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- contributes to its unique pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2,4-thiazolidinedione derivatives typically involves several key steps:

  1. Formation of Thiazolidinedione Core: The initial step often includes the condensation of appropriate aldehydes or ketones with thiosemicarbazones to yield the thiazolidinedione framework.
  2. Knoevenagel Condensation: The introduction of the methoxyphenylmethylene group is usually achieved through Knoevenagel condensation reactions between thiazolidinedione and aromatic aldehydes, such as p-methoxybenzaldehyde.
  3. Final Modifications: Additional modifications may involve methylation or other functional group transformations to achieve the desired substitution pattern.

For instance, one synthesis route involves refluxing thiazolidine-2,4-dione with p-methoxybenzaldehyde in the presence of a base like potassium carbonate to facilitate the reaction and improve yields .

Technical Details

The reactions typically require controlled conditions such as temperature and pH to optimize product yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 2,4-thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl- features:

  • A thiazolidine ring containing sulfur and nitrogen atoms.
  • Two carbonyl groups (diones) located at positions 2 and 4.
  • A methylene bridge connecting the thiazolidine core to a para-substituted methoxyphenyl group at position 5.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for thiazolidinediones:

  1. Nucleophilic Additions: The carbonyl groups can undergo nucleophilic attack by amines or alcohols.
  2. Oxidation: The methylene group can be oxidized under certain conditions to form corresponding aldehydes or carboxylic acids.
  3. Condensation Reactions: It can react with other carbonyl compounds to form more complex structures.

Technical Details

These reactions often depend on the presence of catalysts or specific reaction conditions (e.g., temperature, solvent) that facilitate the desired transformations .

Mechanism of Action

Process

The primary mechanism of action for compounds like 2,4-thiazolidinedione derivatives involves enhancing insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to:

  • Increased glucose uptake in adipose tissue.
  • Decreased hepatic glucose production.
  • Modulation of lipid metabolism.

Data

Studies have shown that these compounds can effectively lower blood glucose levels in diabetic models by promoting these metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from various studies indicate that these properties influence both synthesis strategies and potential applications .

Applications

Scientific Uses

The primary applications of 2,4-thiazolidinedione derivatives include:

  1. Antidiabetic Agents: Used extensively in research for developing new treatments for type 2 diabetes due to their insulin-sensitizing effects.
  2. Pharmacological Research: Investigated for potential anti-inflammatory and anticancer properties due to their ability to modulate cellular pathways.
  3. Biological Studies: Used in studies exploring metabolic syndromes and related disorders.

Research continues into optimizing these compounds for better efficacy and reduced side effects in clinical settings .

Introduction: Thiazolidinedione Scaffolds in Contemporary Drug Discovery

Structural Evolution of Thiazolidine-2,4-dione Derivatives as Bioactive Agents

The journey of TZD-based therapeutics began with the discovery of ciglitazone in the early 1980s, marking the first compound in this class to demonstrate significant antihyperglycemic activity in animal models. This prototype featured a 5-benzyl group linked to an alicyclic ring (methylcyclohexyl) via an oxymethyl linker [7]. Subsequent structural optimization efforts focused heavily on modifying the lipophilic tail region to enhance potency and pharmacokinetic properties. This led to the development of second-generation TZDs, including troglitazone (bearing a chroman vitamin E moiety), pioglitazone (featuring a 5-ethylpyridyl tail connected via an oxyethyl linker), and rosiglitazone (with a 4-methylpyridyl N-oxide tail) [2] [6]. Despite their efficacy as insulin sensitizers, safety concerns (hepatotoxicity for troglitazone, cardiovascular risks for rosiglitazone) prompted the search for safer alternatives and novel structural paradigms [2] [6].

A pivotal shift occurred with the exploration of 5-arylidene (benzylidene) derivatives. Replacing the 5-benzyl group with a 5-benzylidene moiety introduced a conjugated exocyclic double bond, eliminating stereochemical concerns associated with the chiral center present in earlier benzyl-type TZDs [4] [10]. This modification proved instrumental in enhancing PPARγ binding affinity and selectivity. The benzylidene derivatives exhibited distinct spatial orientations within the ligand-binding pocket (LBD), engaging different sub-pockets compared to their benzyl predecessors [10]. Concurrently, substitution at the N3 position, previously unexplored in first-generation drugs, emerged as a critical strategy. Early N3-alkylation efforts yielded compounds like netoglitazone, while more recent research focuses on diverse N3-acyl, carbamoyl, and heteroarylalkyl substitutions aimed at modulating efficacy, reducing toxicity (particularly by preventing TZD ring hydrolysis), and improving metabolic stability [4] [6] [10]. The evolution from ciglitazone to modern 5-arylidene-N3-substituted TZDs like the title compound exemplifies a rational trajectory towards enhanced target engagement and safety.

Table 1: Key Structural Milestones in TZD-based Antidiabetic Development

GenerationRepresentative CompoundCore Structural FeaturesKey Developments/Limitations
First (1980s)Ciglitazone5-Benzyl TZD, oxymethyl linker to methylcyclohexylPrototype insulin sensitizer; never marketed due to toxicity concerns.
Second (1990s)Troglitazone5-Benzyl TZD, chroman (Vitamin E) tailMarketed; withdrawn (2000) due to hepatotoxicity.
Pioglitazone5-Benzyl TZD, oxyethyl linker to 5-ethylpyridylMarketed; concerns regarding bladder cancer risk, weight gain, fractures.
Rosiglitazone5-Benzyl TZD, oxyethyl linker to 4-methylpyridyl N-oxideMarketed; restricted (2010-2013) due to cardiovascular concerns.
Third (SPPARMs/Modern)INT131 (non-TZD)Di-substituted benzylaminobenzoyl-O-glucosideSelective PPARγ Modulator (SPPARM); lacks TZD ring.
Compound 7 (Quinoline-TZD)5-Benzylidene TZD, N3-(2-chloroquinolin-3-yl)methylReduced hepatotoxicity; retained efficacy; SPPARM-like profile.
5-[(4-Methoxyphenyl)methylene]-3-methylthiazolidine-2,4-dione5-(4-Methoxybenzylidene), N3-MethylFocus of current research; designed partial agonist; improved metabolic stability.

Diabetes Mellitus Pathophysiology and Molecular Targets for TZD-Based Therapeutics

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by a complex interplay of insulin resistance in peripheral tissues (muscle, adipose, liver) and progressive pancreatic β-cell dysfunction leading to impaired insulin secretion. This dual defect culminates in chronic hyperglycemia, the hallmark of the disease [6] [10]. Insulin resistance manifests as a diminished response of insulin-sensitive tissues to normal circulating insulin levels, impairing glucose uptake and utilization while promoting excessive hepatic glucose production (gluconeogenesis) [2]. Concomitant dyslipidemia, characterized by elevated free fatty acids (FFAs) and triglycerides, further exacerbates insulin resistance and contributes to β-cell lipotoxicity and glucotoxicity, establishing a vicious cycle [6] [10].

PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily (NR1C3), serves as the primary molecular target mediating the insulin-sensitizing effects of TZDs. PPARγ is predominantly expressed in adipose tissue, with lower levels in skeletal muscle, liver, macrophages, and vascular endothelium [2] [6]. Structurally, PPARγ comprises several domains: the N-terminal A/B domain harboring ligand-independent activation function 1 (AF-1), the central DNA-binding domain (DBD) responsible for recognizing specific PPAR response elements (PPREs) in target gene promoters, a hinge region (D domain), and the C-terminal ligand-binding domain (LBD) containing the ligand-dependent activation function 2 (AF-2) [6]. The LBD is a large, Y-shaped hydrophobic pocket capable of accommodating diverse ligands like fatty acids, prostaglandins, and synthetic TZDs [2] [10].

Upon binding a ligand like a TZD, PPARγ undergoes a conformational change involving the stabilization of Helix 12 (H12). This change facilitates heterodimerization with the retinoid X receptor (RXR), recruitment of coactivator complexes (e.g., CBP/p300, SRC-1), and binding to PPREs. This process initiates the transcription of genes involved in glucose and lipid homeostasis [2] [6]. Key mechanisms include:

  • Adipose Tissue Remodeling: PPARγ activation promotes adipocyte differentiation (adipogenesis), facilitating the storage of excess lipids in new, small, insulin-sensitive adipocytes instead of ectopic sites like muscle and liver ("lipid steal hypothesis"). It also shifts adipose tissue macrophages towards an anti-inflammatory (M2) phenotype [6] [10].
  • Enhanced Insulin Sensitivity: PPARγ upregulates genes like GLUT4 (glucose transporter), CAP (Cbl-associated protein), and adiponectin, enhancing insulin-stimulated glucose uptake in muscle and fat, and improving hepatic insulin sensitivity to suppress gluconeogenesis [6] [7].
  • Transrepression of Inflammatory Pathways: PPARγ can negatively interfere with pro-inflammatory transcription factors like NF-κB and AP-1, reducing the expression of cytokines (e.g., TNF-α, IL-6) that promote insulin resistance [6].

Table 2: PPAR Isoforms: Expression, Ligands, and Metabolic Functions

IsoformPrimary AgonistsMajor Tissue DistributionKey Metabolic Functions
PPARα (NR1C1)Fibrates (clofibrate, fenofibrate), Fatty acidsLiver, Kidney, Heart, Skeletal Muscle, Enterocytes• Fatty acid β-oxidation • Ketogenesis • HDL cholesterol increase • Triglyceride lowering
PPARβ/δ (NR1C2)Fatty acids, GW501516Ubiquitous (High: Brain, Skin, Adipose)• Fatty acid oxidation (muscle, adipose) • Glucose homeostasis • Cholesterol efflux • Anti-atherogenic effects
PPARγ (NR1C3)TZDs (e.g., target compound), Fatty acids, Prostaglandin J2Adipose Tissue (High), Macrophages, Colon, Spleen, Pancreatic β-cellsAdipocyte differentiationInsulin sensitivity enhancementGlucose uptake stimulationLipid storage regulation • Anti-inflammatory effects

Rational Design Strategies for 5-Arylidene Thiazolidinedione Pharmacophores

The rational design of 5-arylidene-TZD (ATZD) derivatives represents a sophisticated approach to optimize PPARγ ligand efficacy and safety, moving beyond the limitations of early full agonists. This strategy leverages three core chemical principles: Knoevenagel condensation, electronic modulation of the benzylidene ring, and strategic N3 substitution, all applied to refine interactions within the complex PPARγ LBD.

The synthesis of ATZDs relies fundamentally on the Knoevenagel condensation reaction. This involves the base-catalyzed (e.g., piperidine, triethylamine) condensation of the acidic methylene proton (C5) of the TZD core (compound 3) with an aromatic aldehyde (e.g., 4-methoxybenzaldehyde). This reaction proceeds via a nucleophilic addition-elimination mechanism, generating the crucial exocyclic double bond (benzylidene linkage) and liberating water [3] [10]. Microwave-assisted synthesis has emerged as a greener alternative, significantly reducing reaction times compared to conventional reflux methods while maintaining or improving yields [3]. This efficient synthetic route provides ready access to diverse ATZD libraries for structure-activity relationship (SAR) studies.

Electronic and Steric Tuning of the Benzylidene Aryl Ring is paramount for optimizing PPARγ binding and activation profiles. The aryl ring occupies a large hydrophobic region within the PPARγ LBD, primarily defined by residues like Phe282, Phe363, Leu453, and Leu469. Extensive SAR studies reveal that:

  • Electron-Donating Groups (EDGs) at Para Position: Substituents like methoxy (-OCH₃) significantly enhance potency compared to unsubstituted phenyl or electron-withdrawing group (EWG)-bearing analogs. The methoxy group donates electrons into the phenyl ring, increasing π-electron density. This enhances favorable π-π stacking interactions with aromatic residues (Phe282, Phe363, His449) lining the binding pocket. The 4-methoxy group also offers an optimal steric fit within this sub-pocket [4] [10].
  • Ortho and Meta Substitutions: While para substitution is generally preferred, specific meta substituents can also confer potency, often by accessing alternative sub-pockets or modulating the dihedral angle between the aryl ring and the TZD core, impacting overall binding geometry [2] [10].
  • Heteroaryl Extensions: Replacing the phenyl ring with heterocyclic systems (e.g., quinoline, pyridine, benzothiazole) introduces additional hydrogen bonding or dipole-dipole interaction capabilities. For instance, quinoline-based ATZDs leverage their nitrogen atom for potential H-bonding and their extended aromatic system for enhanced van der Waals contacts [4] [10].

The resulting ATZDs, characterized by their planar conjugated system (TZD C5=C - Aryl), exhibit distinct binding modes compared to older 5-benzyl TZDs. X-ray crystallography and molecular docking studies consistently show that ATZDs, including the 4-methoxy derivative, bind deeper within the LBD. Crucially, they often lack the direct hydrogen bonds to key residues in Helix 12 (Tyr473, His449) that are characteristic of full agonists like rosiglitazone or pioglitazone. Instead, ATZDs primarily rely on hydrophobic contacts and van der Waals forces within the arm II and III regions of the pocket, along with potential hydrogen bonding involving the TZD carbonyl oxygens to residues like Ser289, His323, and His449 in the vicinity of Helix 3, β-sheet, and Helix 7 [4] [10]. This altered binding mode stabilizes a unique receptor conformation associated with partial agonism and cofactor selectivity (recruiting co-repressors or specific coactivators like TRAP220/DRIP205 rather than the full complement), underpinning the SPPARM (Selective PPARγ Modulator) profile – retaining insulin sensitization while potentially mitigating adverse effects like weight gain and fluid retention [4] [10].

Significance of 4-Methoxyphenyl and N3-Methyl Modifications in Ligand Optimization

The specific combination of the 4-methoxyphenyl group at the C5 benzylidene position and the N3-methyl substitution in the target compound exemplifies a highly optimized structure derived from rational design principles and robust SAR analysis. Each modification confers distinct pharmacological and pharmacokinetic advantages critical for its profile as a promising PPARγ modulator.

4-Methoxyphenyl Moiety:

  • Enhanced Binding Affinity & Partial Agonism: The para-methoxy substituent is a potent electron-donating group (EDG). This property significantly increases the electron density of the attached phenyl ring, strengthening π-π stacking interactions with key hydrophobic and aromatic residues within the PPARγ LBD, particularly Phe282 (H3), Phe363 (H7), and His449 (H7/H8 junction) [4] [10]. Surface Plasmon Resonance (SPR) studies on analogs like compound 1a (a close relative bearing the 4-methoxybenzylidene group) demonstrated measurable binding affinity (K_D in the micromolar range) towards PPARγ-LBD, confirming direct target engagement [10].
  • Optimal Hydrophobic Fit: The methoxy group possesses an ideal size (steric) and polarity to occupy a specific sub-pocket within the expansive LBD hydrophobic cavity without causing steric clashes. This optimal fit contributes significantly to the ligand's binding energy [10].
  • Metabolic Stability Contribution: While primarily influencing binding, the methoxy group can also impact metabolism. Compared to strongly activating para-hydroxy groups (susceptible to phase II glucuronidation/sulfation) or large lipophilic groups (prone to oxidative metabolism), the methoxy group often offers a favorable balance, contributing to sustained exposure [10].

N3-Methyl Substitution:

  • Mitigation of Hepatotoxicity Risk: A major drawback of early TZDs (troglitazone, and to a lesser extent others) was idiosyncratic hepatotoxicity. Evidence suggests this may be linked to the metabolic hydrolysis of the unsubstituted TZD ring, potentially generating reactive intermediates like isocyanates or sulfhydryl compounds [4]. N3-Alkylation, particularly with a methyl group, blocks this hydrolytic pathway by removing the acidic N3-H proton required for ring opening under certain conditions. This modification is strongly associated with a significantly reduced risk of liver injury in preclinical models, as observed with analogs like GQ-11 and the quinoline-N-TZD compound 7 [4] [10].
  • Improved Metabolic Stability and Pharmacokinetics: The N3-methyl group alters the electron density and steric environment around the TZD ring, potentially shielding it from metabolic enzymes. This often translates to a longer in vitro intrinsic half-life (T₁/₂, int) in human liver microsome assays and lower apparent intrinsic clearance (CLint, app) compared to N3-H analogs. Improved metabolic stability generally leads to better oral bioavailability and sustained plasma concentrations [4] [10].
  • Modulation of PPARγ Transactivation: While the N3-methyl group itself doesn't directly interact strongly with the LBD, it can subtly influence the orientation and presentation of the C5-arylidene pharmacophore within the binding pocket. Studies suggest N3-methylated ATZDs often exhibit a partial agonist profile characterized by lower maximal efficacy (Emax) in PPARγ transactivation assays (e.g., 50-75% of Rosiglitazone/Pioglitazone response) while retaining significant glucose-lowering efficacy in vivo [10]. This supports the SPPARM concept, where selective cofactor recruitment and gene regulation dissociate desired insulin sensitization from adverse effects.
  • Reduced Molecular Weight and Lipophilicity: Adding a simple methyl group minimally increases molecular weight and can have a variable but generally acceptable impact on calculated LogP (cLogP), often slightly reducing it compared to bulkier N3-substituents. This helps maintain favorable drug-like properties [4] [10].

Table 3: Pharmacological Impact of Key Substituents in 5-[(4-Methoxyphenyl)methylene]-3-methylthiazolidine-2,4-dione

Structural FeatureChemical RationaleKey Pharmacological Outcomes
5-(4-Methoxybenzylidene)• Strong EDG enhances π-electron density • Optimal steric fit in hydrophobic pocket • Favorable metabolic stability profile↑ Binding Affinity (SPR confirmed)↑ Hydrophobic/π-π interactions (Phe282, Phe363, His449) • Induction of Partial Agonism/SPPARM profile • Significant in vivo glucose & triglyceride lowering
N3-Methyl• Blocks acidic N3-H, preventing TZD ring hydrolysis • Alters electronic/steric environment of TZD core • Minimal increase in MW/logP↓↓ Risk of hepatotoxic metabolites↑ Metabolic stability (↑ T₁/₂, int; ↓ CLint, app) • Potential modulation of PPARγ conformation/cofactor recruitment • Contributes to partial agonist efficacy profile
Combined EffectSynergistic optimization of target engagement and drug metabolism properties.Target compound profile: Partial PPARγ agonist with robust antidiabetic efficacy, reduced hepatotoxicity risk, and improved metabolic stability.

Properties

CAS Number

143832-90-0

Product Name

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3

InChI Key

LQCLLWWODNPCCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.